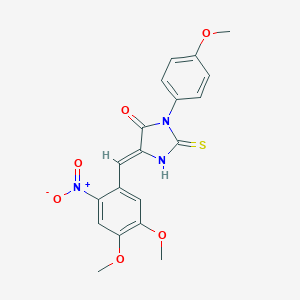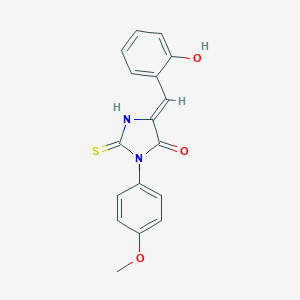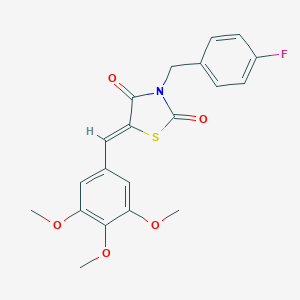![molecular formula C32H20N4O4S B307059 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B307059.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charge carriers through the device.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not exhibit significant adverse effects on normal cells. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. In organic electronics, the compound has been shown to improve the performance of devices by facilitating charge transport.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, the compound has limitations, including its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate. In medicinal chemistry, further studies are needed to fully understand the compound's mechanism of action and to optimize its anticancer activity. In materials science, the compound can be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In organic electronics, further studies are needed to optimize the performance of devices that use the compound as a hole-transporting material.
In conclusion, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol in the presence of a base to yield the desired compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Nom du produit |
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate |
|---|---|
Formule moléculaire |
C32H20N4O4S |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C32H20N4O4S/c37-29-24(30(38)36-32(41)35-29)17-19-11-14-23(15-12-19)40-31(39)22-13-16-25-26(18-22)34-28(21-9-5-2-6-10-21)27(33-25)20-7-3-1-4-8-20/h1-18H,(H2,35,36,37,38,41) |
Clé InChI |
KJEFMGQAVRDSDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)

![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)



![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)
